molecular formula C10H16ClNO4S B2693020 2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride CAS No. 1177361-99-7

2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride

Cat. No. B2693020
CAS RN: 1177361-99-7
M. Wt: 281.75
InChI Key: SVPISBGLUCMLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a research and development product . It is used as a catalyst for cyclocondensation reactions of dihydroisoquinoline with acylcycloalkenes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine . The substrate cinnamaldehyde and 2-(4-nitrophenyl)ethan-1-amine hydrochloride undergo transamination under the action of ω-transaminase to form an imine, and its tautomer produces a red precipitate .

Scientific Research Applications

Synthesis of N-Substituted Benzothiazines

One application involves the synthesis of N-substituted benzothiazines, where compounds similar to "2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride" serve as intermediates. For instance, substituted 1,2-benzothiazin-3-ones have been prepared by cyclization of benzene sulfonyl amides, which were obtained from reactions involving compounds related to the target chemical (Catsoulacos, 1971). These processes are crucial for the development of new chemical entities with potential pharmacological activities.

Chemical Transformations and Derivatization

Another significant application is in the field of chemical transformations and derivatization, where such compounds are used as starting materials or intermediates. For example, the reaction of normal and pseudo 2-formylbenzenesulfonyl chlorides with amines has been studied to understand the structure of 2-formylbenzenesulfonamides in different phases, highlighting the versatility of benzenesulfonyl compounds in organic synthesis (Rajeev et al., 1994).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, derivatives of benzenesulfonyl chloride, closely related to "2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride," have been used for the derivatization of aliphatic amines in wastewater and surface water, facilitating their analysis by gas chromatography-mass spectrometry. This illustrates the role of such compounds in enhancing analytical methodologies for environmental monitoring (Sacher et al., 1997).

Molecular Co-crystals and Supramolecular Chemistry

Furthermore, the study of molecular co-crystals of di(halobenzenesulfonyl)amines with oxygen bases showcases the utility of benzenesulfonyl derivatives in the design of lamellar structures with specific intermolecular interactions. These findings contribute to the development of new materials with potential applications in catalysis, drug delivery, and electronic devices (Hamann et al., 2002).

Drug Discovery and Development

In drug discovery, structure-activity relationship studies of arylsulfonamide analogs of a small molecule HIF-1 pathway inhibitor demonstrate the critical role of the 3,4-dimethoxybenzenesulfonyl group in inhibiting tumor growth. This highlights the importance of such chemical entities in medicinal chemistry for the development of new anticancer therapeutics (Mun et al., 2012).

Safety And Hazards

This compound is intended for research and development . Specific safety and hazard information is not directly available from the search results.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfonylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S.ClH/c1-14-9-4-3-8(7-10(9)15-2)16(12,13)6-5-11;/h3-4,7H,5-6,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPISBGLUCMLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CCN)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride

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